molecular formula C11H13F3O B8740497 1-(4-(Trifluoromethyl)phenyl)butan-1-ol

1-(4-(Trifluoromethyl)phenyl)butan-1-ol

Cat. No.: B8740497
M. Wt: 218.21 g/mol
InChI Key: YKFMBGNXGMWLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethyl)phenyl)butan-1-ol is a fluorinated aromatic alcohol characterized by a butanol backbone substituted with a 4-(trifluoromethyl)phenyl group at the primary hydroxyl position. The trifluoromethyl (-CF₃) group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is primarily utilized in pharmaceutical and materials science research, particularly as an intermediate in synthesizing complex molecules with tailored bioactivity or physicochemical properties .

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]butan-1-ol

InChI

InChI=1S/C11H13F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7,10,15H,2-3H2,1H3

InChI Key

YKFMBGNXGMWLMS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and their implications:

Compound Name Structural Features Key Differences from Target Compound Implications References
4-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol Amino group at position 4 Additional amino substituent Increased polarity; potential for hydrogen bonding
4-(4-Methylphenyl)butan-1-ol Methyl group instead of -CF₃ Reduced electronegativity and lipophilicity Lower thermal stability; higher solubility in polar solvents
Terfenadine Piperidine and diphenylmethyl groups Extended aromaticity and tertiary amine Antihistamine activity; complex pharmacokinetics
4-(4-Chlorophenyl)sulfanylbutan-1-ol Sulfanyl (-S-) group Sulfur atom replacing hydroxyl oxygen Altered metabolic pathways; potential toxicity
4-(Propan-2-ylamino)butan-1-ol Isopropylamino group Amino and branched alkyl chain Enhanced basicity; utility as a synthetic intermediate

Physicochemical Properties

The trifluoromethyl group significantly influences the target compound’s properties:

  • Lipophilicity : LogP values are higher than methyl or chloro analogs due to -CF₃’s hydrophobicity.
  • Acidity: The -OH group is more acidic (pKa ~12–13) compared to non-fluorinated analogs (pKa ~15–16) due to electron-withdrawing effects .
  • Thermal Stability : Decomposition temperature exceeds 200°C, superior to methyl-substituted analogs .

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